1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Overview
Description
1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound with a benzazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. It features a seven-membered ring fused to a benzene ring, with a benzyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
Benzazepine derivatives, which this compound is a part of, are known to exhibit a broad spectrum of pharmacological activity . They have been used as anticonvulsant, anti-anxiety, anti-seizures, analgesic, sedative, antidepressive, and anti-inflammatory agents .
Mode of Action
For binding to the benzodiazepine receptor, at least two features are common: an aromatic ring and a coplanar proton-accepting group in suitable distance .
Biochemical Pathways
Benzazepine derivatives have been found to exhibit antibacterial activity , act as sodium channel blockers , and inhibit squalene synthase, making them safe and effective in the treatment of hyperlipidemia .
Pharmacokinetics
It is known that the compound has a molecular weight of 1612, a density of 1100±006 g/cm3 (Predicted), a melting point of 143-144 °C, and a boiling point of 3390±210 °C (Predicted) .
Result of Action
One of the benzazepine derivatives, 1,3,4,5-tetrahydro-6-octyloxy-2h-1-benzazepin-2-one, was found to be the most promising compound in an anticonvulsant test, with a median effective dose (ed 50) of 204 mg/kg .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
It has been used as a reagent in organic synthesis , suggesting that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Some studies suggest that it may have anticonvulsant activities . In these studies, 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one showed significant activity against several cell lines, including Hela, A549, HepG2, and MCF-7 . It appears to influence cell function by inhibiting cell proliferation in a dose-dependent manner .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, this compound showed a dose-dependent anticonvulsant effect . The compound was found to be more potent against A549 compared to other cell lines . Detailed information on the threshold effects and any toxic or adverse effects at high doses is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinone derivatives, while reduction can produce fully saturated benzazepines .
Scientific Research Applications
1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and antitrypanosomal properties
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 2,3,5,6-tetrahydro-3-benzazocin-4(1H)-one
- 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Uniqueness
1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its benzyl substitution on the nitrogen atom, which can influence its chemical reactivity and biological activity. This substitution differentiates it from other benzazepine derivatives and can lead to distinct pharmacological properties .
Properties
IUPAC Name |
1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-12-6-10-15-9-4-5-11-16(15)18(17)13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKHTLWDRXPRRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331869 | |
Record name | 1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818810 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65486-33-1 | |
Record name | 1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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